1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry, particularly for its interactions with opioid receptors. This compound belongs to a class of substances known for their potential therapeutic effects, especially in pain management and neurological disorders. The structure of 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine is characterized by a fused benzofuro and pyridine ring system, which contributes to its biological activity.
The compound is classified under the category of heterocyclic organic compounds due to the presence of nitrogen in its structure. It has been synthesized and studied in various research contexts, focusing on its receptor binding affinity and pharmacological properties. The synthesis of this compound often involves modifications to the core structure to enhance its selectivity and potency as an antagonist or agonist at various opioid receptors .
The synthesis of 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine typically involves multi-step organic reactions. One common approach includes:
A typical synthetic route can be summarized as follows:
This method allows the incorporation of different functional groups that can modulate the biological activity of the compound .
The molecular structure of 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine features a bicyclic arrangement with a fused benzofuro ring and a pyridine moiety. The compound's molecular formula is typically represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms.
The reactivity of 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine is primarily centered around its nitrogen atom and potential sites for electrophilic substitution on the aromatic rings. Key reactions include:
These reactions are essential for fine-tuning the biological activity of derivatives based on this core structure .
The mechanism of action for compounds derived from 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine generally involves interaction with opioid receptors—specifically mu (μ), delta (δ), and kappa (κ) receptors.
Quantitative data on melting points and boiling points are often available in specific studies focusing on synthesized derivatives .
The hexahydrobenzofuro[2,3-c]pyridine scaffold represents a privileged structure in opioid receptor pharmacology, exhibiting high affinity for μ (MOR), δ (DOR), and κ (KOR) opioid receptor subtypes. Its conformational flexibility enables unique interactions with receptor binding pockets, distinguishing it from rigid opioid scaffolds like morphinans or phenylmorphans [4] [6].
N-substituents profoundly modulate receptor subtype selectivity and binding affinity. Hutchison et al. first demonstrated that N-phenethyl and N-cyclopropylmethyl derivatives exhibit nanomolar MOR affinity (Ki = 0.9 nM and 4 nM, respectively), with >100-fold selectivity over DOR and KOR [1]. Subsequent studies revealed:
Table 1: Influence of N-Substituents on Opioid Receptor Affinity
Compound | N-Substituent | Ki μ (nM) | Ki δ (nM) | Ki κ (nM) | Source |
---|---|---|---|---|---|
cis-4a-Ethyl-6-ol | Phenethyl | 0.7 ± 0.06 | 75 ± 8.8 | 88 ± 8 | [4] |
cis-4a-Ethyl-6-ol | Cyclopropylmethyl | 4.0 | >1000 | >1000 | [1] |
cis-4a-Ethyl-8-ol | p-Fluorophenethyl | 350 | 2100 | >5000 | [2] |
cis-4a-Phenethyl-6-ol | Methyl | 60 ± 5 | 64 ± 5 | 2882 ± 259 | [3] |
C4a modifications enable tailored polypharmacology:
Absolute configuration dictates receptor engagement:
Molecular modeling reveals the 4aS,9aR configuration optimally positions the phenol moiety and nitrogen center to mimic morphine's pharmacophore, despite differing core scaffolds [4].
Functional efficacy correlates with structural motifs:
Table 2: Functional Activity in [35S]GTPγS Assays
Compound | Receptor | Emax (%) | ED50 (nM) | Activity Profile |
---|---|---|---|---|
4aS,9aR-22 | μ | 84 ± 4 | 24 ± 6 | Full agonist |
4aS,9aR-20 | μ | 97 ± 4 | 150 ± 25 | Partial agonist |
3f | κ | <20 | N/A | Antagonist |
C4a modifications access auxiliary binding pockets:
Table 3: Impact of C4a Substituents on Binding Affinity
C4a Substituent | N-Substituent | Ki μ (nM) | Ki δ (nM) | Selectivity (μ/δ) |
---|---|---|---|---|
Ethyl | Phenethyl | 0.7 | 75 | 0.009 |
Phenethyl | Methyl | 60 ± 5 | 64 ± 5 | 0.94 |
Phenylpropyl | Methyl | 165 ± 18 | 36 ± 2 | 4.58 |
4-Fluorophenethyl | Methyl | 60 (est.) | 36 (est.) | 1.67 |
Molecular dynamics simulations suggest C4a-aralkyl groups induce conformational changes in extracellular loop 2 of δ-receptors, explaining enhanced subtype selectivity [6].
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: